molecular formula C8H14O3 B2519638 3-(Oxan-3-yl)propanoic acid CAS No. 1342572-49-9

3-(Oxan-3-yl)propanoic acid

Cat. No.: B2519638
CAS No.: 1342572-49-9
M. Wt: 158.197
InChI Key: RWPBWJMWHVFSEN-UHFFFAOYSA-N
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Description

3-(Oxan-3-yl)propanoic acid is a carboxylic acid derivative featuring a propanoic acid backbone substituted with an oxane (tetrahydropyran) ring at the third carbon.

Properties

IUPAC Name

3-(oxan-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-8(10)4-3-7-2-1-5-11-6-7/h7H,1-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPBWJMWHVFSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-3-yl)propanoic acid typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol or by using an epoxide opening reaction.

    Introduction of the Propanoic Acid Group: This can be achieved by reacting the oxane ring with a suitable carboxylating agent under acidic or basic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Utilizing large-scale reactors to carry out the cyclization and carboxylation reactions.

    Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Oxan-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The oxane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted oxane derivatives.

Scientific Research Applications

3-(Oxan-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Oxan-3-yl)propanoic acid involves its interaction with various molecular targets. The oxane ring and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(oxan-3-yl)propanoic acid, their biological activities, and applications:

Compound Name Structural Feature(s) Biological Activity/Application Source/Study Context Reference
This compound Oxane (tetrahydropyran) at C3 Not explicitly reported Theoretical/structural studies
3-(Oxan-2-yl)propanoic acid Oxane ring at C2 Not reported; structural analog Chemical synthesis and databases
3-(Oxan-4-yl)propanoic acid Oxane ring at C4 Not reported; industrial applications Commercial chemical suppliers
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid Chlorinated phenyl group at C3 Antimicrobial (E. coli, S. aureus) Marine actinomycete metabolites
3-(3′-Hydroxyphenyl)propanoic acid Hydroxyphenyl group at C3 Colon cancer cell proliferation inhibition Colon metabolite studies
3-(Methylthio)propanoic acid methyl/ethyl esters Methylthio and ester groups Aroma compounds (pineapple flavor) Volatile analysis in pineapples
N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides Quinoline and amide functionalization Analgesic (equipotent to aspirin) Synthetic pharmacological agents
3-(4-Hydroxyphenyl)propanoic acid Hydroxyphenyl substitution Antimicrobial/anticancer activity Synthetic thiazolone derivatives

Structural and Functional Differences

Oxane Substitution Position: The position of the oxane ring (C2, C3, or C4) significantly impacts molecular conformation and interactions. For example, 3-(oxan-4-yl)propanoic acid (CAS 40500-10-5) has a boiling point of 297°C and density of 1.081 g/cm³ , whereas analogs with aromatic or heterocyclic substituents exhibit divergent properties.

Chlorinated Phenyl Derivatives: Chlorinated analogs like 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (compound 1 in ) demonstrate selective antimicrobial activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with minimal effects on Candida albicans . This highlights the role of halogenation in enhancing antibacterial potency.

Hydroxyphenyl and Aromatic Derivatives: 3-(3′-Hydroxyphenyl)propanoic acid inhibits colon cancer cell proliferation by modulating metabotypes (e.g., high vs. low metabolite producers) . In contrast, 3-(methylthio)propanoic acid esters contribute to pineapple aroma, with odor thresholds as low as 7 µg·kg⁻¹ (ethyl ester) .

Biological Activity

3-(Oxan-3-yl)propanoic acid, with the chemical formula C₇H₁₂O₃ and CAS number 1342572-49-9, is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structure and Reactivity:
this compound features an oxane ring (tetrahydrofuran) connected to a propanoic acid moiety. Its unique structure allows it to undergo several chemical reactions:

  • Oxidation: Can be oxidized to form ketones or aldehydes.
  • Reduction: The carboxylic acid group can be reduced to an alcohol.
  • Substitution: The oxane ring can participate in nucleophilic substitution reactions.

Table 1: Chemical Reactions of this compound

Reaction TypeDescriptionCommon Reagents
OxidationFormation of ketones/aldehydesKMnO₄, CrO₃
ReductionConversion to alcoholsLiAlH₄, NaBH₄
SubstitutionFormation of substituted oxane derivativesAmines, thiols

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the oxane ring and the carboxylic acid group enables hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate enzyme activity and influence biochemical pathways, making the compound a subject of interest in drug development.

Case Studies and Research Findings

  • Antimicrobial Activity:
    Preliminary studies suggest that derivatives of similar compounds exhibit antimicrobial properties. For instance, modifications at specific positions on related triterpene acids have shown enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Cytotoxicity Studies:
    Research on related compounds indicates that structural modifications can significantly affect cytotoxicity. A study involving oleanolic acid derivatives demonstrated that introducing side chains at specific positions altered the cytotoxic effects on cancer cell lines . This suggests that this compound may also exhibit variable cytotoxicity depending on its structural modifications.
  • Therapeutic Potential:
    The compound's unique structure allows it to potentially serve as a scaffold for drug development. Its interactions with biological macromolecules could lead to therapeutic applications in treating various diseases, including cancer and infectious diseases .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialActivity against Gram-positive/negative bacteria
CytotoxicityVariable effects based on structural modifications
Therapeutic PotentialPotential scaffold for drug development

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